molecular formula C11H18O4 B3162711 trans-4-(2-Ethoxy-2-oxoethyl)cyclohexanecarboxylic acid CAS No. 880104-40-5

trans-4-(2-Ethoxy-2-oxoethyl)cyclohexanecarboxylic acid

Cat. No. B3162711
CAS RN: 880104-40-5
M. Wt: 214.26 g/mol
InChI Key: MHKFPZVBEMBDHC-UHFFFAOYSA-N
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Description

“trans-4-(2-Ethoxy-2-oxoethyl)cyclohexanecarboxylic acid” is a chemical compound with the CAS Number: 880104-40-5 . It has a molecular weight of 214.26 and its IUPAC name is 4-(2-ethoxy-2-oxoethyl)cyclohexanecarboxylic acid . The compound is not chirally pure .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H18O4/c1-2-15-10(12)7-8-3-5-9(6-4-8)11(13)14/h8-9H,2-7H2,1H3,(H,13,14)/t8-,9- . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and their connectivity.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 214.26 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Synthesis of VLA-4 Antagonists

A study by Chiba et al. (2012) presents a concise synthesis method for a Very Late Antigen-4 (VLA-4) antagonist, employing a reductive etherification process. This synthesis route was designed to obtain ethyl trans-[(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylate as a key intermediate for the VLA-4 antagonist, showcasing an efficient synthesis strategy with a 38% overall yield from commercially available materials Chiba et al., 2012.

Structural Studies in Uranyl Ion Complexes

Thuéry and Harrowfield (2017) conducted structural studies on uranyl ion complexes utilizing trans-1,4-Cyclohexanedicarboxylic acid and its isomers. This research highlights the influence of cis/trans isomerism on the formation of diverse uranyl ion complexes, demonstrating the potential of these compounds in constructing a wide range of architectures through solvohydrothermal synthesis methods Thuéry & Harrowfield, 2017.

Development of 4H-Chromene Derivatives

Boominathan et al. (2011) explored an atom economical synthesis of 4H-chromene derivatives, highlighting the utility of trans-4-(2-Ethoxy-2-oxoethyl)cyclohexanecarboxylic acid derivatives in medicinal chemistry. This study showcases a one-pot, three-component reaction yielding medicinally promising compounds through a Michael addition–cyclization reaction sequence Boominathan et al., 2011.

Conformational Analysis

Klika et al. (2000) performed a detailed conformational analysis and structural elucidation of this compound derivatives. Their research focused on understanding the stereochemistry and conformational preferences of these compounds, providing insights into their structural behaviors and potential applications in designing complex molecular systems Klika et al., 2000.

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . It is always important to handle chemical compounds with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .

properties

IUPAC Name

4-(2-ethoxy-2-oxoethyl)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-2-15-10(12)7-8-3-5-9(6-4-8)11(13)14/h8-9H,2-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKFPZVBEMBDHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC(CC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A three liter round bottom flask was charged with ethyl (4-oxocyclohexyl)acetate (100 g, 0.588 mol) and ethanol (400 mL). Sodium hydroxide (25.8 g, 0.645 mol) was added, and the reaction was stirred at room temperature for 1 hour. Next, triethyl phosphonoacetate (128 mL, 0.645 mol) was added, and the reaction was then cooled to 0° C. A solution of NaOEt in EtOH (21% solution, 242 mL) was added dropwise to the reaction over 1 hour. The reaction was warmed to room temperature and stirred for 1 hour. HOAc (84 mL) was added, followed by ammonium formate (74 g) and 5% Pd/C (10 g). The reaction was heated to 60° C. for 6 hours and then cooled to room temperature. The solids were filtered off and the filtrate was concentrated. The residue was taken up in EtOAc (2 L) and washed with 1N HCl (2×500 mL), H2O (500 mL), and brine (500 mL). The organic layer was concentrated to an oil and azeotroped with toluene (2 L). The residue was purified by flash chromatography on silica gel (0 to 50% EtOAc/Hexanes containing 1% HOAc). This afforded 4-(2-ethoxy-2-oxoethyl)cyclohexanecarboxylic acid as a mixture of cis and trans isomers.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
25.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
triethyl phosphonoacetate
Quantity
128 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
242 mL
Type
solvent
Reaction Step Four
Quantity
74 g
Type
reactant
Reaction Step Five
Name
Quantity
10 g
Type
catalyst
Reaction Step Six
Name
Quantity
84 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-(2-Ethoxy-2-oxoethyl)cyclohexanecarboxylic acid
Reactant of Route 2
trans-4-(2-Ethoxy-2-oxoethyl)cyclohexanecarboxylic acid
Reactant of Route 3
trans-4-(2-Ethoxy-2-oxoethyl)cyclohexanecarboxylic acid
Reactant of Route 4
trans-4-(2-Ethoxy-2-oxoethyl)cyclohexanecarboxylic acid
Reactant of Route 5
trans-4-(2-Ethoxy-2-oxoethyl)cyclohexanecarboxylic acid
Reactant of Route 6
trans-4-(2-Ethoxy-2-oxoethyl)cyclohexanecarboxylic acid

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